

Physical and chemical properties of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde

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Compound of Interest

Compound Name: 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde

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An In-depth Technical Guide to 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde**. As a substituted phenolic aldehyde, this compound holds potential as a versatile building block in medicinal chemistry and drug discovery. Due to the limited availability of experimental data in public literature, this guide combines established chemical principles with data from closely related analogues to present a robust profile of the molecule. It includes predicted spectroscopic data (^1H NMR, ^{13}C NMR, and IR), a detailed, plausible synthesis protocol, an analysis of its chemical reactivity, and a discussion of its potential applications in drug development. Safety and handling precautions based on analogous compounds are also provided to ensure its safe use in a research setting.

Introduction

Substituted benzaldehydes are a cornerstone in organic synthesis, serving as pivotal intermediates in the creation of a wide array of pharmaceuticals, agrochemicals, and other

functional materials.[1][2] Their utility stems from the reactivity of the aldehyde functional group, which can be finely tuned by the electronic and steric effects of substituents on the aromatic ring. **3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde** is a unique scaffold that combines several key functional groups: a reactive aldehyde, a nucleophilic hydroxyl group, and a chlorinated and methylated aromatic ring. This combination of features suggests its potential as a valuable intermediate for generating molecular diversity in drug discovery programs, particularly in the development of enzyme inhibitors and other biologically active molecules.[3][4]

This guide aims to provide a detailed technical resource for researchers interested in utilizing this compound, addressing the current gap in available experimental data.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a molecule's physical and spectroscopic properties is fundamental to its application in research and development. The following sections detail the known and predicted properties of **3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde**.

Physicochemical Data

The key physicochemical properties of **3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde** are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde	-
CAS Number	81322-67-0	[5]
Molecular Formula	C ₉ H ₉ ClO ₂	[5]
Molecular Weight	184.62 g/mol	[5]
Predicted XlogP	2.9	[5]
Monoisotopic Mass	184.02911 Da	[5]

Chemical Structure

The chemical structure of **3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde** is depicted below.

Caption: Chemical structure of **3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde**.

Predicted Spectroscopic Data

In the absence of publicly available experimental spectra, the following data has been predicted based on established principles of NMR and IR spectroscopy for the functional groups present in the molecule.

The predicted ^1H NMR spectrum (in CDCl_3) would likely exhibit the following signals:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.2	Singlet	1H	Aldehyde proton (-CHO)
~6.8	Singlet	1H	Aromatic proton
~5.5 - 6.5	Broad Singlet	1H	Hydroxyl proton (-OH)
~2.4	Singlet	3H	Methyl proton (-CH ₃)
~2.2	Singlet	3H	Methyl proton (-CH ₃)

The predicted ^{13}C NMR spectrum (in CDCl_3) would likely show the following key resonances:

Chemical Shift (δ , ppm)	Assignment
~195	Aldehyde carbonyl carbon (C=O)
~155	Aromatic carbon attached to -OH
~140	Aromatic carbon attached to -Cl
~138	Aromatic carbon attached to -CH ₃
~130	Aromatic carbon
~125	Aromatic carbon
~120	Aromatic carbon attached to -CHO
~20	Methyl carbon (-CH ₃)
~15	Methyl carbon (-CH ₃)

The IR spectrum is expected to show characteristic absorption bands for its functional groups:

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3400 - 3200 (broad)	O-H stretch	Phenolic hydroxyl
2920 - 2850	C-H stretch	Methyl
2830 - 2695	C-H stretch	Aldehyde
1680 - 1660	C=O stretch	Aromatic aldehyde
1600 - 1450	C=C stretch	Aromatic ring
800 - 600	C-Cl stretch	Aryl chloride

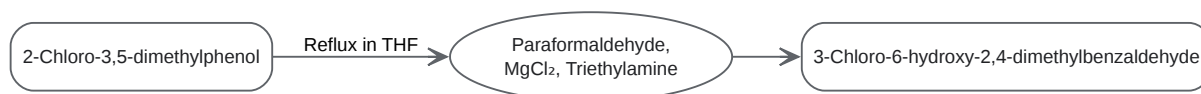
Synthesis and Reactivity

Proposed Synthesis

While a specific, validated synthesis for **3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde** is not readily available in the literature, a highly plausible route is the ortho-formylation of the corresponding phenol, 2-chloro-3,5-dimethylphenol. Several methods are available for the

regioselective ortho-formylation of phenols, including the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions.[6][7][8] However, a particularly effective and regioselective method for ortho-formylation utilizes paraformaldehyde and magnesium chloride with a triethylamine base.[9][10]

The proposed synthetic workflow is as follows:



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Caption: Proposed synthesis of **3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde**.

The following is a representative protocol adapted from established methods for the ortho-formylation of phenols.[10]

- **Reaction Setup:** To a dry, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), add anhydrous magnesium chloride (1.5 equivalents) and paraformaldehyde (2.0 equivalents).
- **Solvent and Reagents:** Add anhydrous tetrahydrofuran (THF) as the solvent, followed by the starting material, 2-chloro-3,5-dimethylphenol (1.0 equivalent).
- **Base Addition:** Slowly add dry triethylamine (2.5 equivalents) to the stirred suspension.
- **Reaction:** Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature and quench with dilute hydrochloric acid (e.g., 1 M HCl).
- **Extraction:** Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity

The reactivity of **3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde** is governed by its three key functional groups:

- **Aldehyde Group:** The aldehyde is susceptible to nucleophilic attack and can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines, oximes, and hydrazones. The presence of both electron-donating (methyl, hydroxyl) and electron-withdrawing (chloro) groups on the ring will modulate the electrophilicity of the aldehyde carbon.
- **Hydroxyl Group:** The phenolic hydroxyl group is nucleophilic and can be alkylated or acylated. It is also an activating group for electrophilic aromatic substitution, although the substitution pattern is already fixed.
- **Aromatic Ring:** The substituted benzene ring can potentially undergo further electrophilic or nucleophilic aromatic substitution, although the existing substitution pattern will direct any new substituents and may present steric hindrance.

Applications in Drug Development

Substituted benzaldehydes are valuable precursors in the synthesis of a wide range of biologically active compounds.^{[1][11]} The structural motifs present in **3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde** suggest several potential applications in drug discovery:

- **Enzyme Inhibitors:** The aldehyde functionality can form covalent or non-covalent interactions with active site residues of enzymes. For example, substituted benzaldehydes have been investigated as inhibitors of enzymes such as tyrosinase and aldehyde dehydrogenase.^{[3][12]}
- **Antimicrobial Agents:** Phenolic compounds and aldehydes are known to possess antimicrobial properties. Halogenated phenols, in particular, have been shown to have antibacterial and antifungal activity.^[13] This compound could serve as a starting point for the development of novel antimicrobial agents.
- **Scaffold for Library Synthesis:** The reactivity of the aldehyde and hydroxyl groups allows for the straightforward synthesis of diverse chemical libraries through techniques like reductive

amination, Wittig reactions, and ester/ether formation. These libraries can then be screened for a wide range of biological activities.

Safety and Handling

No specific safety data is available for **3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde**.

Therefore, it should be handled with the precautions appropriate for related chlorinated phenols and aromatic aldehydes.^{[14][15]}

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or butyl rubber).^[5]
- **Handling:** Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.^{[16][17]}
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.^[18]
- **Toxicity:** Chlorinated phenols can be toxic and may cause irritation to the skin, eyes, and respiratory tract. Some chlorinated phenols are suspected carcinogens.^{[14][19]} Handle with care and avoid exposure.

Conclusion

3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde is a substituted benzaldehyde with significant potential as a building block in medicinal chemistry and organic synthesis. While experimental data for this specific compound is scarce, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and an analysis of its potential applications and safety considerations based on the chemistry of its constituent functional groups and related molecules. It is hoped that this technical guide will serve as a valuable resource for researchers and stimulate further investigation into the chemistry and biological activity of this promising compound.

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